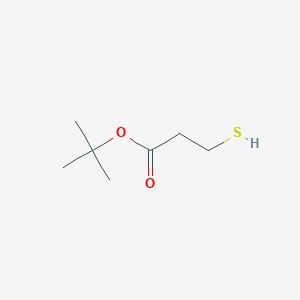

Tert-butyl 3-sulfanylpropanoate

Description

Tert-butyl 3-sulfanylpropanoate is an organic compound with the molecular formula C7H14O2S. It is also known as tert-butyl 3-mercaptopropanoate. This compound is characterized by the presence of a tert-butyl ester group and a sulfanyl (thiol) group attached to a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name |

tert-butyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)9-6(8)4-5-10/h10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNOWAWVWWPHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-14-7 | |

| Record name | tert-butyl 3-sulfanylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-sulfanylpropanoate typically involves a multi-step reaction process. One common method includes the following steps:

Step 1: Reaction of sodium hydrogencarbonate with N,N-dimethyl acetamide.

Step 2: Addition of sodium dithionite in tetrahydrofuran and water.

Step 3: Final reaction with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-sulfanylpropanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-sulfanylpropanoate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Nucleophilic Substitution : The ester group can undergo nucleophilic substitution to form different derivatives.

- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones, expanding the compound's utility in synthetic pathways.

Biochemistry

In biochemistry, this compound is employed for studying enzyme mechanisms and protein modifications. Its sulfanyl group allows it to interact with biological targets, making it useful in understanding biochemical pathways.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, suggesting potential therapeutic applications.

- Protein Modifications : The compound can modify proteins through covalent bonding, which is critical for exploring protein function and interaction.

Medicinal Chemistry

This compound is being investigated for its potential in drug development:

- Antimicrobial Properties : Preliminary studies have shown efficacy against certain pathogens, indicating its potential as an antimicrobial agent.

- Cancer Research : Investigations into its effects on cancer cell lines suggest that it may induce apoptosis in specific types of cancer cells.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against Gram-positive bacteria. Results indicated a significant reduction in bacterial growth, supporting its potential as a new antibiotic candidate.

| Bacteria Tested | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. Higher concentrations resulted in increased apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfanylpropanoate involves its reactivity due to the presence of the sulfanyl group. This group can form covalent bonds with various molecular targets, including proteins and enzymes. The ester group can undergo hydrolysis to release the active sulfanyl group, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Tert-butyl 3-mercaptopropanoate: Similar structure but with a different functional group.

Ethyl 3-mercaptopropanoate: Similar backbone but with an ethyl ester group instead of tert-butyl.

Methyl 3-mercaptopropanoate: Similar backbone but with a methyl ester group.

Uniqueness: Tert-butyl 3-sulfanylpropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance is a factor.

Biological Activity

Tert-butyl 3-sulfanylpropanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various research studies and case analyses.

- Chemical Formula : C₇H₁₄O₂S

- Molecular Weight : 158.25 g/mol

- CAS Number : 103057-44-9

This compound has been studied for its role as a ligand in various biological pathways, particularly in relation to Nrf2 (nuclear factor erythroid 2-related factor 2) activation. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. The compound has been shown to enhance the expression of ATP-binding cassette (ABC) transporters, which are crucial for cellular detoxification processes .

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Activity : It has been implicated in protecting neuronal cells from oxidative stress, which is beneficial in conditions such as traumatic brain injury and cerebral ischemia .

- Anti-inflammatory Effects : The compound may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .

- Antioxidant Properties : It enhances the cellular antioxidant response, contributing to cellular protection against oxidative damage .

3. Toxicology and Safety

While the compound shows promise in various biological activities, it is essential to consider its safety profile. Initial studies suggest that it may exhibit irritant properties; thus, handling precautions are advised .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rat model of traumatic brain injury. The administration of the compound resulted in significant reductions in neuronal cell death and improved functional outcomes compared to control groups. The study highlighted the compound's ability to modulate Nrf2 pathways effectively .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.